molecular formula C16H14ClFN2O4S2 B10873525 methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10873525
M. Wt: 416.9 g/mol
InChI Key: UGWVNXBHRDWIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of indole, thiophene, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents . The final step involves the sulfonylation of the amino group and esterification of the carboxylic acid group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C16H14ClFN2O4S2

Molecular Weight

416.9 g/mol

IUPAC Name

methyl 5-chloro-3-[2-(5-fluoro-1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C16H14ClFN2O4S2/c1-24-16(21)15-13(7-14(17)25-15)26(22,23)20-5-4-9-8-19-12-3-2-10(18)6-11(9)12/h2-3,6-8,19-20H,4-5H2,1H3

InChI Key

UGWVNXBHRDWIKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.